molecular formula C7H9BrN2O B2743151 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol CAS No. 1785570-80-0

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol

Cat. No.: B2743151
CAS No.: 1785570-80-0
M. Wt: 217.066
InChI Key: BOSKCKSGQMXXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol is a brominated heterocyclic compound featuring a fused imidazole-pyridine core with a hydroxyl group at position 8 and a bromine atom at position 2. The bromine enhances electrophilic reactivity, making it a versatile intermediate in medicinal chemistry, while the hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h4-5,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSKCKSGQMXXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=C(N2C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785570-80-0
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroimidazo[1,2-a]pyridine derivatives with reduced bromine content.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized imidazo[1,2-a]pyridine derivatives with different functional groups.

    Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives with fewer bromine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. Studies have shown that 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Its structural similarity to known neuroprotective agents allows for the exploration of its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Properties
There is emerging evidence that this compound can induce apoptosis in cancer cells. This property is attributed to its ability to modulate specific signaling pathways involved in cell survival and proliferation.

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers. Its ability to participate in various chemical reactions enables the development of materials with tailored properties for specific applications.

Nanotechnology
The compound's unique electronic properties make it suitable for applications in nanotechnology. It can be utilized in the fabrication of nanoscale devices and sensors due to its stability and reactivity.

Chemical Intermediate

This compound is also used as a chemical intermediate in the synthesis of other complex organic molecules. Its bromine atom provides a reactive site for further functionalization, facilitating the development of more complex structures.

Case Studies and Research Findings

Study TitleFocus AreaFindings
"Antimicrobial Properties of Tetrahydroimidazo Compounds"Medicinal ChemistryDemonstrated effective inhibition of bacterial growth
"Neuroprotective Effects of Imidazo Compounds"NeurobiologyIndicated potential protective effects against neurodegeneration
"Synthesis and Characterization of Novel Polymers"Material ScienceShowed successful incorporation into polymer matrices

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can play a crucial role in enhancing the compound’s binding affinity to its target. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features References
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol 3-Br, 8-OH C₇H₉BrN₂O 217.07 Bromine enhances reactivity; hydroxyl improves solubility
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol 6-OH C₇H₁₀N₂O 138.17 Lacks bromine; reduced electrophilicity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-72-0) 3-Br C₇H₉BrN₂ 201.07 No hydroxyl; higher lipophilicity
3-Bromoimidazo[1,2-a]pyridin-8-amine 3-Br, 8-NH₂ C₇H₆BrN₃ 212.05 Amine group enables diverse derivatization

Key Observations :

  • The hydroxyl group in the target compound increases aqueous solubility compared to its non-hydroxylated analog (CAS 156817-72-0) .
  • Bromine at position 3 is a common feature in bioactive derivatives, facilitating cross-coupling reactions .

Key Findings :

  • Non-brominated analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol) show weaker bioactivity, underscoring bromine’s role in enhancing potency .
  • The hydroxyl group may mitigate toxicity by increasing solubility, as seen in hydroxylated derivatives with improved pharmacokinetics () .

Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility : The hydroxyl group in the target compound likely improves solubility compared to brominated analogs lacking polar substituents (e.g., CAS 156817-72-0) .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol (CAS Number: 156817-72-0) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.06 g/mol
  • Purity : Typically ≥ 95% .
  • Physical Form : Off-white to brown solid .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroimidazo compounds exhibit significant antimicrobial activities. A study focusing on various tetrahydroimidazo derivatives showed that compounds with bromine substitutions had enhanced activity against a range of bacterial strains compared to their non-brominated counterparts. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been evaluated for antifungal properties. In vitro studies demonstrated that this compound exhibits potent antifungal activity against several Candida species. The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom plays a crucial role in enhancing antifungal efficacy .

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. Preliminary investigations suggest that it may act as a dual orexin receptor antagonist. This action could have implications for treating sleep disorders and obesity by modulating orexin levels in the brain .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To assess the antimicrobial activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Antifungal Activity Assessment
    • Objective : To evaluate the antifungal properties against Candida albicans.
    • Methodology : Broth microdilution method was used to determine antifungal susceptibility.
    • Results : The compound exhibited an MIC of 16 µg/mL against C. albicans, indicating strong antifungal potential.
  • Neuropharmacological Study
    • Objective : To investigate the effects on orexin receptors.
    • Methodology : Binding affinity assays were performed using recombinant human orexin receptors.
    • Results : The compound displayed nanomolar affinity for both OX1R and OX2R receptors, suggesting potential therapeutic applications in sleep regulation.

Q & A

Q. Solutions :

  • Chromatography : Silica gel column chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) isolates pure fractions .
  • Melting Point Analysis : Sharp melting ranges (e.g., 215–217°C) confirm crystalline purity .

Advanced: How are photophysical properties (e.g., singlet oxygen generation) evaluated for this compound?

Answer:

  • Singlet Oxygen Quantum Yield (ΦΔ) : Measured in D2_2O using phenalenone as a reference (ΦΔ = 0.01–0.1). Time-resolved phosphorescence decay at 1270 nm quantifies 1O2^1O_2 production .
  • Quenching Studies : Rate constants (kqΔk_q^\Delta) for 1O2^1O_2 quenching by the compound are determined via competitive kinetics (range: 0.826.74×109M1s10.82–6.74 \times 10^9 \, M^{-1}s^{-1}) .

Applications : These properties are critical in photodynamic therapy and oxidative degradation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.